Fusicoccin A-Thf

Description

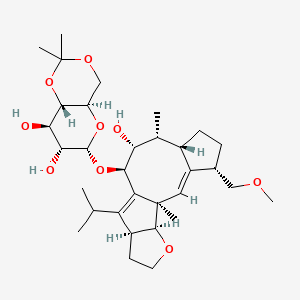

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H50O9 |

|---|---|

Molecular Weight |

578.7 g/mol |

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-[[(1R,2E,4S,7S,8R,9R,10R,13S,17S)-9-hydroxy-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yl-16-oxatetracyclo[9.6.0.03,7.013,17]heptadeca-2,11-dien-10-yl]oxy]-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

InChI |

InChI=1S/C32H50O9/c1-15(2)22-19-10-11-37-29(19)32(6)12-20-17(13-36-7)8-9-18(20)16(3)24(33)28(23(22)32)40-30-26(35)25(34)27-21(39-30)14-38-31(4,5)41-27/h12,15-19,21,24-30,33-35H,8-11,13-14H2,1-7H3/b20-12-/t16-,17-,18+,19+,21-,24-,25-,26-,27-,28-,29+,30-,32-/m1/s1 |

InChI Key |

VVWLHUXTBJWIOB-YGTMNZBKSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@@H]4[C@@H](CCO4)C(=C3[C@H]([C@@H]1O)O[C@@H]5[C@@H]([C@H]([C@H]6[C@H](O5)COC(O6)(C)C)O)O)C(C)C)C)COC |

Canonical SMILES |

CC1C2CCC(C2=CC3(C4C(CCO4)C(=C3C(C1O)OC5C(C(C6C(O5)COC(O6)(C)C)O)O)C(C)C)C)COC |

Origin of Product |

United States |

Biosynthetic Pathways of Fusicoccane Diterpenoids

Elucidation of Core Biosynthetic Machinery

The foundational steps in the biosynthesis of fusicoccane diterpenoids involve the formation of the characteristic tricyclic hydrocarbon scaffold, followed by a series of oxidative transformations that introduce functional groups and create structural diversity. nih.govbeilstein-journals.org This core machinery is primarily composed of two key classes of enzymes: diterpene synthases and cytochrome P450 monooxygenases.

The initial and crucial step in forming the fusicoccane skeleton is the cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP). beilstein-journals.org This reaction is catalyzed by a class of enzymes known as diterpene synthases (DTSs). A particularly noteworthy example is the Phomopsis amygdali fusicoccadiene synthase (PaFS), an unusual and highly efficient multifunctional enzyme. nih.govnih.gov

PaFS is a chimeric enzyme that possesses two distinct functional domains: a C-terminal prenyltransferase domain and an N-terminal terpene cyclase domain. nih.govnih.govnih.gov This unique architecture allows PaFS to perform a two-step process:

It first synthesizes GGPP from the universal C5 isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com

The newly formed GGPP is then cyclized by the N-terminal domain to produce the tricyclic hydrocarbon precursor, (+)-fusicocca-2,10(14)-diene. nih.govmdpi.com

This fusion of activities into a single protein is thought to enhance the efficiency of fusicocca-2,10(14)-diene (B1251661) production by channeling the GGPP substrate directly from the prenyltransferase domain to the cyclase domain, independent of the cellular GGPP pool. nih.gov The heterologous expression of PaFS alone in Escherichia coli has been shown to result in the accumulation of fusicocca-2,10(14)-diene, highlighting its standalone capability in forming the core fusicoccane scaffold. nih.gov Other fusicoccane-type diterpene synthases have since been identified, such as TadA from Talaromyces wortmannii, which synthesizes a new diterpene, talaro-7,13-diene, and may employ a different cyclization strategy than PaFS. nih.govresearchgate.net

| Enzyme | Organism of Origin | Function | Product | Reference |

|---|---|---|---|---|

| PaFS | Phomopsis amygdali | Bifunctional: Prenyltransferase and Terpene Cyclase | Fusicocca-2,10(14)-diene | nih.gov |

| TadA | Talaromyces wortmannii | Diterpene Synthase | Talaro-7,13-diene | nih.gov |

| MgMS | Myrothecium sp. | Diterpene Synthase | Myrothec-15(17)-en-7-ol | nih.gov |

Following the formation of the initial fusicoccane hydrocarbon skeleton by diterpene synthases, the scaffold undergoes extensive oxidative modifications. These reactions are predominantly catalyzed by cytochrome P450 enzymes (CYPs), which are crucial for generating the vast structural diversity observed within the fusicoccane family. nih.govbeilstein-journals.org

CYPs introduce hydroxyl groups and other functionalities at various positions on the fusicoccane ring system. nih.govmdpi.com This "decoration" of the core structure is essential for the biological activities of the final compounds. For example, research has identified several P450 enzymes associated with fusicoccane biosynthetic gene clusters:

TadB: Found in Talaromyces wortmannii, this P450 enzyme catalyzes multiple oxidation steps on talaro-7,13-diene, the product of the TadA synthase, to yield talaro-6,13-dien-5,8-dione. nih.gov

MgP450, BnP450, and NpP450: These three distinct P450 enzymes were identified from different fungal gene clusters. nih.gov They exhibit varied functionalities; for instance, MgP450 is responsible for hydroxylating the C19 methyl group, while NpP450 is a multifunctional enzyme that can oxidize the C5, C6, and C19 positions of the 5-8-5 tricyclic skeleton. nih.gov

The promiscuity and specific activities of these P450 enzymes are key drivers of chemical diversification in fusicoccane biosynthesis. beilstein-journals.org

Identification and Characterization of Biosynthesis-Related Gene Clusters (BGCs)

In fungi and bacteria, the genes encoding the enzymes for a specific metabolic pathway are often physically grouped together on the chromosome in what are known as biosynthetic gene clusters (BGCs). frontiersin.orgnih.gov This genomic organization facilitates the co-regulation of all the necessary genes for producing a particular natural product. The identification and analysis of BGCs are fundamental to understanding and manipulating the biosynthesis of fusicoccane diterpenoids. nih.gov

Genome mining efforts have successfully identified BGCs responsible for producing fusicoccane-related compounds. For instance, BGCs for brassicicenes, which share the same fusicoccane carbon skeleton, were identified in Alternaria brassicicola and Pseudocercospora fijiensis. nih.govchemrxiv.orgresearchgate.net A typical fusicoccane-related BGC contains the gene for the core diterpene synthase along with genes for several tailoring enzymes, most notably cytochrome P450s, as well as dehydrogenases, reductases, and sometimes regulatory proteins. nih.govbeilstein-journals.org

An example is the two-gene cluster identified in Talaromyces wortmannii, which contains the diterpene synthase gene tadA and the associated cytochrome P450 gene tadB. nih.gov The proximity of these genes strongly suggested their related functions, which were later confirmed through heterologous expression. nih.gov Similarly, genome walking near the PaFS gene in P. amygdali suggested that other fusicoccin (B1218859) biosynthetic enzymes are encoded in a nearby gene cluster. nih.gov The study of these BGCs provides a complete genetic blueprint for the production of specific fusicoccane diterpenoids.

| Cluster Name | Organism of Origin | Key Genes Identified | Associated Product Class | Reference |

|---|---|---|---|---|

| Brassicicene BGC | Pseudocercospora fijiensis | Diterpene synthase, P450s | Brassicicenes | chemrxiv.org |

| abn cluster | Alternaria brassicicola | Diterpene synthase, P450s | Brassicicenes | chemrxiv.org |

| tad cluster | Talaromyces wortmannii | tadA (DTS), tadB (P450) | Talaro-diterpenes | nih.gov |

| Fusicoccin BGC (putative) | Phomopsis amygdali | PaFS (DTS), nearby tailoring enzymes | Fusicoccins | nih.gov |

Heterologous Biosynthesis and Engineering for Fusicoccane Production

The discovery and characterization of fusicoccane BGCs have enabled the use of heterologous expression as a powerful strategy for producing these complex molecules. beilstein-journals.org This synthetic biology approach involves transferring the entire BGC, or selected genes from it, into a well-characterized host organism, such as Aspergillus oryzae or Escherichia coli, which can be easily cultured and genetically manipulated. beilstein-journals.orgnih.gov

This strategy offers several advantages:

Overcoming Production Issues: It allows for the production of compounds from organisms that are difficult to cultivate or have lost the ability to produce the desired metabolite. nih.gov

Pathway Elucidation: By expressing genes individually or in new combinations, researchers can definitively determine the function of each enzyme in the pathway. nih.gov

Engineered Production: Host organisms can be engineered to improve yields and to produce novel, unnatural derivatives by combining enzymes from different pathways. beilstein-journals.org

A successful example is the heterologous biosynthesis of cotylenol (B1246887), a fusicoccane aglycone. nih.govbeilstein-journals.org By expressing a brassicicene BGC in A. oryzae, researchers were able to produce the intermediate brassicicene I. beilstein-journals.org This intermediate was then further oxidized by a promiscuous cytochrome P450 enzyme from the fusicoccin A biosynthetic pathway, leading to the total biosynthesis of cotylenol in the engineered fungal host. nih.govbeilstein-journals.org This chemoenzymatic approach, combining biosynthetic production of a core scaffold with subsequent enzymatic or chemical modifications, holds significant promise for accessing a wide range of fusicoccane diterpenoids and their analogs for further study and application. beilstein-journals.orgbeilstein-journals.org

Advanced Synthetic Methodologies for Fusicoccanes and Analogs

Chemoenzymatic Synthesis Approaches for Diversified Fusicoccanes

The intricate structures of fusicoccanes, a class of diterpenoid glycosides produced by fungi, present significant synthetic challenges. Their diverse biological activities, particularly their role as modulators of 14-3-3 protein-protein interactions, have spurred considerable interest in developing efficient methods to access not only the natural products but also a wide array of analogues. Chemoenzymatic synthesis has emerged as a powerful strategy to achieve this diversification, leveraging the inherent selectivity and efficiency of enzymes in concert with the versatility of chemical transformations. This approach allows for the precise functionalization of complex molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) and the discovery of novel bioactive compounds.

Modular Synthesis and Late-Stage Functionalization

A prominent chemoenzymatic strategy for generating diversified fusicoccanes involves a modular approach that combines de novo skeletal construction with late-stage functionalization. This methodology typically begins with the synthesis of key molecular fragments, which are then coupled to assemble the core fusicoccin (B1218859) skeleton. Following the construction of a common tricyclic intermediate, a series of chemical and enzymatic transformations are employed to introduce structural diversity.

One significant aspect of this strategy is the utilization of enzymatic C-H oxidation reactions. Enzymes such as P450 monooxygenases and dioxygenases are particularly adept at performing regioselective oxidations, including hydroxylations, at positions that are often challenging to functionalize using conventional chemical methods acs.org. These enzymatic steps are critical for introducing oxygenation patterns that are characteristic of various fusicoccanes or for creating novel modifications. For instance, researchers have developed approaches that combine chemical steps for skeletal construction with enzymatic oxidations to prepare a range of oxidized fusicoccanes chemrxiv.orgnih.govresearchgate.netchemrxiv.orgresearchgate.net.

Complementary to direct oxidation, biomimetic skeletal remodeling has also been employed. This involves strategies that mimic natural biosynthetic pathways to generate rearranged fusicoccanes with unusual structural features, such as bridgehead double bonds, thereby expanding the chemical space accessible through synthesis chemrxiv.orgnih.govresearchgate.netchemrxiv.orgresearchgate.net.

Specific Examples and the Role of FC-THF

This integrated chemoenzymatic strategy has been successfully applied to synthesize a library of ten complex fusicoccane diterpenoids. These efforts have demonstrated the power of combining fragment coupling, chemical oxidations, and enzymatic C-H functionalizations to efficiently access a diverse set of natural products and their analogues chemrxiv.orgnih.govresearchgate.netchemrxiv.orgresearchgate.net.

Among the diversified analogues synthesized and investigated is FC-THF , which refers to Fusicoccin A modified with a tetrahydrofuran (B95107) ring researchgate.net. This specific modification represents an example of how chemical synthesis can be used to create novel fusicoccin derivatives. FC-THF, along with other modified fusicoccins like ISIR-005 (lacking C12 hydroxylation) and fusicoccin aglycones, has been evaluated for its ability to stabilize 14-3-3:protein complexes, highlighting the importance of synthetic diversification in probing biological mechanisms researchgate.net. The development of such analogues is crucial for understanding the precise molecular interactions that govern the biological activities of fusicoccins.

The following table summarizes key chemoenzymatic transformations employed in the diversification of fusicoccanes:

| Enzyme Class/Type | Transformation | Purpose/Outcome | Example Fusicoccanes/Analogs | Key Research Focus |

| P450 Monooxygenases / Dioxygenases | C-H Oxidation / Hydroxylation | Introduction of oxygenation patterns, diversification of hydroxyl group positions | Oxidized Fusicoccanes | Regioselective functionalization, access to natural oxygenation patterns |

| Chemical Oxidants | C-H Oxidation | Complementary oxidation of specific sites | Various oxidized analogues | Broadening the scope of functionalization |

| Biomimetic Skeletal Remodeling | Rearrangement | Formation of novel skeletal architectures with unusual double bonds | Rearranged Fusicoccanes | Accessing non-natural structural motifs |

| Chemical Modification (e.g., ring formation) | Tetrahydrofuran incorporation | Creation of specific analogues for SAR studies | FC-THF | Modulating protein-protein interaction stabilization properties |

Compound Name List:

Fusicoccin A

FC-THF (Fusicoccin A modified with a tetrahydrofuran ring)

ISIR-005

Fusicoccin Aglycones

Brassicicenes A, C, F, H, I, J, K, L, R

Molecular and Cellular Mechanisms of Fusicoccin Action

Core Mechanism: Stabilization of 14-3-3 Protein-Protein Interactions (PPIs)

The primary mechanism through which Fusicoccin (B1218859) A exerts its biological effects is by acting as a molecular glue, stabilizing the interaction between 14-3-3 proteins and their various client proteins. researchgate.netnih.gov 14-3-3 proteins are a family of highly conserved regulatory molecules in all eukaryotic cells that bind to phosphorylated serine or threonine residues on a multitude of target proteins, thereby influencing their activity, localization, and stability. nih.govnih.gov Fusicoccin A enhances and prolongs these interactions, leading to significant downstream cellular consequences. nih.govnih.gov

In the absence of Fusicoccin A, the binding of 14-3-3 proteins to their phosphorylated client proteins is a reversible process. However, the introduction of Fusicoccin A leads to the formation of a stable ternary complex, comprising the 14-3-3 protein, the client phosphoprotein, and Fusicoccin A itself. nih.govmdpi.com This stabilization effectively locks the client protein in its 14-3-3-bound state, often leading to a sustained biological response. nih.gov A well-characterized example of this is the interaction between 14-3-3 proteins and the plant plasma membrane H+-ATPase, where Fusicoccin A-mediated stabilization leads to persistent activation of the proton pump. nih.govmdpi.comembopress.org

Crystallographic studies have provided detailed insights into the structural basis of the ternary complex formed by a 14-3-3 protein, a client phosphopeptide, and Fusicoccin A. nih.govembopress.orgrcsb.org The 14-3-3 protein forms a characteristic dimeric structure with a central channel where the phosphopeptide of the client protein binds. scispace.com Fusicoccin A does not induce a major conformational change in the 14-3-3 protein or the phosphopeptide upon binding. nih.govembopress.org Instead, it occupies a pre-existing hydrophobic cavity at the interface of the 14-3-3 protein and the bound phosphopeptide, acting as a molecular staple. nih.govscispace.com

The binding of Fusicoccin A is dependent on the presence of the phosphopeptide, and conversely, the presence of Fusicoccin A significantly increases the binding affinity of the phosphopeptide for the 14-3-3 protein. nih.govembopress.org Isothermal titration calorimetry has shown that Fusicoccin A and the phosphopeptide mutually increase each other's binding affinity by approximately 90-fold. nih.govembopress.orgrcsb.org This cooperative binding is a key feature of its mechanism of action. The interactions within the ternary complex are extensive, involving hydrogen bonds and hydrophobic contacts between Fusicoccin A, the 14-3-3 protein, and the client phosphopeptide. acs.org

The ability of Fusicoccin A to stabilize protein-protein interactions has led to its classification as a "molecular glue". researchgate.netnih.govnih.gov Unlike traditional enzyme inhibitors or receptor antagonists that block molecular interactions, molecular glues facilitate and enhance them. nih.govacs.org Fusicoccin A exemplifies this emerging class of small molecules by targeting the composite interface created by the association of a 14-3-3 protein and its client. acs.orgacs.org This mode of action presents a novel strategy for therapeutic intervention, as it allows for the modulation of protein function through the stabilization of specific protein complexes. embopress.orgmdpi.com

The discovery of Fusicoccin A's mechanism has spurred research into identifying other small molecules with similar properties and has highlighted the potential for developing synthetic molecular glues with tailored specificities for various 14-3-3-client protein pairs. nih.gov This approach offers the possibility of targeting cellular processes that are otherwise difficult to modulate with conventional inhibitors.

Differential Regulation of 14-3-3 Isoforms and Client Proteins

In humans, there are seven distinct 14-3-3 isoforms (β, γ, ε, σ, ζ, τ, and η), each with a unique tissue distribution and, in some cases, specialized functions. nih.govnih.govfigshare.com While these isoforms share a high degree of sequence and structural similarity, emerging evidence suggests that Fusicoccin A can exhibit a degree of isoform and client protein specificity in its stabilizing effects. nih.govresearchgate.net

While the residues in the 14-3-3 binding groove that make contact with both Fusicoccin A and the client phospholigand are highly conserved across isoforms, studies have revealed modest but significant isoform preferences. nih.govacs.org In particular, Fusicoccin A has been shown to differentially stabilize protein-protein interactions involving the 14-3-3σ isoform. nih.govacs.orgnih.govresearchgate.net The 14-3-3σ isoform is distinct from other family members as it is primarily expressed in epithelial cells and is known to play a role in cell cycle control and tumor suppression. chemrxiv.org

Research has demonstrated that the degree of stabilization by Fusicoccin A can vary depending on the specific 14-3-3 isoform and the client protein involved. nih.gov For instance, the stabilization of the interaction between 14-3-3σ and the C-terminal phosphopeptide of Estrogen Receptor α (ERα) by Fusicoccin A was found to be significantly greater than for other client proteins. acs.org This suggests that while the core binding site is conserved, subtle differences in isoform structure and the nature of the client protein can influence the efficacy of Fusicoccin A. nih.gov

Table 1: Differential Stabilization of 14-3-3σ Interactions by Fusicoccin A

| Client Protein (Phosphopeptide) | Fold Stabilization (SF) by Fusicoccin A for 14-3-3σ |

| ERα-ctp | 66 ± 8 |

| GpIBα-ctp | 7 ± 1 |

Data adapted from Sengupta et al., ACS Omega, 2020. acs.org

14-3-3 proteins recognize phosphorylated serine or threonine residues within specific consensus motifs on their client proteins. The two most common binding motifs are Mode I (RXX(pS/pT)XP) and Mode II (R(X/Φ)(X/Φ)(pS/pT)XP). acs.org However, Fusicoccin A has been found to be incompatible with these canonical motifs. nih.gov Instead, it selectively stabilizes the interaction of 14-3-3 proteins with client proteins that possess a C-terminal Mode III binding motif ((pS/pT)X1-2-COOH). researchgate.netmedchemexpress.comnih.gov

The C-terminal residue of the Mode III motif is crucial for the activity of Fusicoccin A, with a requirement for small alkyl groups at this position. nih.gov This specificity for Mode III motifs is a key determinant of which 14-3-3-client protein interactions are susceptible to stabilization by Fusicoccin A. nih.gov This has significant implications for identifying the potential targets of Fusicoccin A within the cellular proteome.

Specific Protein Targets and Downstream Signaling Cascades

The ability of Fusicoccin A to stabilize specific 14-3-3-client protein interactions has been shown to impact a variety of downstream signaling pathways. In plants, the primary target is the plasma membrane H+-ATPase, leading to its persistent activation. nih.govmdpi.com In mammalian cells, a growing number of client proteins have been identified as targets for Fusicoccin A-mediated stabilization of their interaction with 14-3-3 proteins.

One notable target is the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A), an oncoprotein overexpressed in many cancers. acs.orgnih.gov Fusicoccin A stabilizes the interaction between 14-3-3 and the phosphorylated C-terminus of CIP2A. acs.orgnih.gov This leads to an increased association between the two proteins in cancer cells. nih.gov Other identified targets with C-terminal Mode III motifs that are stabilized by Fusicoccin A include the Estrogen Receptor α (ERα), the platelet adhesion receptor GpIBα, and the potassium ion channel Task3. acs.orgmedchemexpress.com The stabilization of these interactions can have profound effects on cellular processes such as gene expression, cell adhesion, and ion transport.

Activation of Plant Plasma Membrane H+-ATPase (PMA) and its Physiological Consequences

Fusicoccin A-THF is a potent activator of the plant plasma membrane H+-ATPase (PMA), a crucial enzyme for plant growth and development. mdpi.comnih.gov This activation is not a direct effect on the enzyme but is mediated by the stabilization of the interaction between PMA and 14-3-3 proteins. mdpi.comnih.gov The C-terminus of the PMA contains an autoinhibitory domain that, under normal conditions, represses the enzyme's activity. nih.govoup.comnih.gov The binding of 14-3-3 proteins to a phosphorylated penultimate threonine residue within this C-terminal domain alleviates this autoinhibition, leading to PMA activation. mdpi.compnas.orgnih.gov this compound intercalates at the interface of the PMA-14-3-3 complex, effectively locking the enzyme in its active conformation. mdpi.comnih.gov

The activation of PMA by the this compound-14-3-3 complex has several significant physiological consequences. A primary effect is the hyperpolarization of the plasma membrane due to increased proton extrusion. nih.gov This change in membrane potential drives the uptake of essential ions, such as potassium, and facilitates the absorption of nutrients. nih.govnih.gov Furthermore, the acidification of the cell wall, resulting from proton pumping, promotes cell wall loosening and, consequently, cell enlargement and plant growth. nih.gov Another well-documented effect is the irreversible opening of stomata, which, while facilitating gas exchange, can also lead to wilting due to excessive water loss. mdpi.comnih.gov

| Feature | Effect of this compound on Plant Plasma Membrane H+-ATPase |

| Mechanism of Action | Stabilizes the interaction between the H+-ATPase and 14-3-3 proteins, displacing the C-terminal autoinhibitory domain. nih.govoup.comoup.com |

| Quaternary Structure | Promotes the conversion of the H+-ATPase from a dimer to a larger, possibly hexameric, complex. pnas.orgnih.gov |

| Enzyme Kinetics | Increases the Vmax of the enzyme and shifts the optimal pH for activity towards more alkaline values. oup.comoup.comnih.gov It also leads to a decrease in the apparent Km for ATP. nih.govoup.com |

| Physiological Consequences | Induces proton extrusion, hyperpolarization of the plasma membrane, nutrient uptake, cell enlargement, and stomatal opening. nih.gov |

Modulation of Key Signaling Pathways in Eukaryotic Cells

The influence of this compound extends beyond plant cells, as it can modulate key signaling pathways in other eukaryotic organisms through its interaction with the highly conserved 14-3-3 proteins. oup.comnih.gov 14-3-3 proteins are ubiquitous regulatory molecules that bind to a multitude of phosphorylated partner proteins, thereby influencing their activity, localization, and stability. nih.gov By stabilizing these interactions, this compound can act as a "molecular glue," prolonging or enhancing the downstream signaling effects of 14-3-3 binding. acs.org

This modulation of 14-3-3 protein-protein interactions (PPIs) is central to the regulation of serine/threonine kinase signaling pathways, which are fundamental to numerous biological processes. oup.com The ability of this compound to specifically stabilize certain 14-3-3/client protein complexes provides a powerful tool for dissecting these intricate signaling networks. oup.com This stabilizing effect can influence pathways involved in cell cycle control, apoptosis, and transcriptional regulation, highlighting the broad potential of this compound as a chemical probe in cell biology. nih.gov

Interaction with Mammalian 14-3-3 Client Proteins (e.g., Estrogen Receptor α, TASK-3, Gab2, C-RAF, p53, BAD)

This compound and its analogs have been shown to stabilize the interaction of 14-3-3 proteins with a variety of mammalian client proteins, leading to specific functional outcomes.

Estrogen Receptor α (ERα): Fusicoccin stabilizes the interaction between 14-3-3 and the phosphorylated C-terminus of ERα. nih.govtue.nlnih.gov This stabilization negatively controls the dimerization of ERα, which is a prerequisite for its transcriptional activity. mdpi.comnih.gov By preventing dimerization, fusicoccin inhibits the interaction of ERα with chromatin, leading to a reduction in the expression of downstream target genes and a decrease in cell proliferation in breast cancer cell lines. nih.govpnas.org

TASK-3 (KCNK9): The semisynthetic fusicoccane derivative, FC-THF, has been demonstrated to promote the interaction between 14-3-3 proteins and the human potassium channel TASK-3. rcsb.orgnih.gov This stabilization leads to an increased density of TASK-3 channels at the cell surface and a corresponding increase in potassium current. rcsb.orgnih.gov This interaction highlights a potential mechanism for modulating neuronal excitability and other physiological processes regulated by TASK-3 channels.

C-RAF: The interaction between Fusicoccin and the 14-3-3/C-RAF complex is more nuanced. While 14-3-3 proteins bind to phosphorylated serine residues (Ser233, Ser259, and Ser621) on C-RAF to regulate its activity and subcellular localization, studies suggest that Fusicoccin does not stabilize the interaction with the full-length C-RAF phosphopeptide due to steric hindrance. researchgate.netnih.gov However, when a C-terminally truncated C-RAF phosphopeptide is used, which more closely resembles a mode III 14-3-3 binding motif, Fusicoccin is able to bind and stabilize the complex. researchgate.net

p53: The tumor suppressor protein p53 is a critical regulator of the cell's response to stress. While direct stabilization of the p53/14-3-3 interaction by this compound is not extensively detailed in the provided context, it is known that p53 can form disulfide-dependent interactions with several proteins, including 14-3-3θ, under oxidizing conditions. nih.gov This suggests a potential for redox-dependent modulation of this interaction, though a direct role for this compound in this specific context requires further investigation.

Interactions with Gab2 and BAD in the presence of this compound are less clearly defined in the current literature. As 14-3-3 proteins are known to interact with these signaling molecules, the potential for modulation by this compound remains an area for further research.

| Mammalian 14-3-3 Client Protein | Effect of this compound |

| Estrogen Receptor α (ERα) | Stabilizes the 14-3-3/ERα complex, inhibiting receptor dimerization and downstream gene expression. mdpi.comnih.govnih.govpnas.org |

| TASK-3 (KCNK9) | A derivative, FC-THF, increases the binding of 14-3-3 to TASK-3, enhancing its cell surface expression and potassium current. rcsb.orgnih.gov |

| C-RAF | Does not stabilize the complex with full-length C-RAF phosphopeptide but can stabilize the interaction with a truncated form. researchgate.net |

| p53 | Forms redox-dependent interactions with 14-3-3θ; a direct stabilizing role for this compound is not established. nih.gov |

| Gab2 | Interaction with 14-3-3 is known, but specific modulation by this compound is not detailed. |

| BAD | Interaction with 14-3-3 is a key apoptotic checkpoint; specific modulation by this compound is not detailed. |

Structure Activity Relationship Sar Investigations

Correlating Structural Features with 14-3-3 PPI Stabilization

The stabilization of the ternary complex, consisting of a 14-3-3 protein, a phosphopeptide, and a fusicoccin (B1218859) analog, is a key determinant of the biological effects of these compounds. nih.gov Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural requirements for this stabilization.

The 5-8-5 tricyclic diterpene core of fusicoccanes is a critical determinant of their biological activity. nih.govchemrxiv.org Modifications to this core, including the configuration at various carbon atoms and the derivatization of hydroxyl groups, have been shown to significantly influence the molecule's ability to stabilize 14-3-3 PPIs. The specific stereochemistry and substitution pattern of the core are crucial for fitting into the binding pocket of the 14-3-3 protein-phosphopeptide complex.

A key finding in the SAR of fusicoccins is the profound impact of the hydroxyl group at the C-12 position. Studies comparing fusicoccin derivatives with and without the C-12 hydroxyl group have revealed a clear correlation between its absence and enhanced cytotoxic activity. researchgate.netnih.gov This is attributed to the steric hindrance posed by the C-12 hydroxyl group, which can hamper the binding to 14-3-3 in complex with certain phospholigands, particularly those with a mode 1 binding sequence. nih.gov Derivatives lacking the C-12 hydroxyl group, such as cotylenin A, exhibit improved cytotoxicity, suggesting that they can stabilize a broader range of 14-3-3 PPIs within cancer cells. researchgate.net

| Compound | C-12 Substitution | Cytotoxicity |

|---|---|---|

| Fusicoccin Derivative | -OH | Inactive |

| Cotylenin A (lacks C-12 OH) | -H | Active |

The glucose moiety of fusicoccin A also plays a significant role in its interaction with the 14-3-3 complex. Modifications to this part of the molecule have been explored to enhance binding and biological activity. For instance, the introduction of an amino group at the 6'-position of the glucoside has been shown to improve the stabilization of the 14-3-3-phospholigand interaction. nih.gov This suggests that the glycosyl moiety can be chemically modified to fine-tune the potency of fusicoccin-based 14-3-3 PPI stabilizers.

Biophysical Characterization of Ligand-Protein Interactions

To quantify the effects of structural modifications on the binding of fusicoccin analogs to the 14-3-3 protein-phosphopeptide complex, various biophysical techniques have been employed. These methods provide detailed insights into the thermodynamics and kinetics of these interactions.

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon binding of molecules, providing a comprehensive thermodynamic profile of the interaction. nih.gov ITC studies have been crucial in demonstrating that fusicoccin A binds weakly to the 14-3-3 protein alone. nih.govembopress.org However, in the presence of a target phosphopeptide, a significant cooperative binding effect is observed, where the binding affinities of both the fusicoccin analog and the phosphopeptide to the 14-3-3 protein are mutually enhanced by several orders of magnitude. nih.govembopress.orgmdpi.com For example, the presence of fusicoccin A was found to increase the binding affinity of a phosphopeptide derived from the H+-ATPase to a plant 14-3-3 protein by approximately 90-fold. nih.govembopress.org

| Binding Event | Dissociation Constant (Kd) | Reference |

|---|---|---|

| Fusicoccin A to 14-3-3 | ~50 µM | nih.gov |

| Phosphopeptide to 14-3-3 | 2.5 µM | nih.gov |

| Fusicoccin A to 14-3-3-phosphopeptide complex | 0.7 µM | nih.gov |

Fluorescence polarization (FP) is another widely used biophysical technique to study molecular interactions in solution. nih.gov FP assays have been instrumental in determining the binding potency (often expressed as EC50 values) of various fusicoccin derivatives in stabilizing 14-3-3 PPIs. acs.org These assays have also been employed to investigate the isoform selectivity of fusicoccin A. While the residues in the binding groove of 14-3-3 proteins are highly conserved across different isoforms, some studies have revealed modest isoform preferences for fusicoccin A-induced stabilization, particularly with the 14-3-3σ isoform. nih.govacs.org The stabilizing effect of fusicoccin A can enhance the apparent affinity of a phosphopeptide for 14-3-3σ by approximately 70-fold. nih.gov

| Interaction | Condition | Apparent Kd | Fold Enhancement | Reference |

|---|---|---|---|---|

| N-FAM-ERα-ctp + 14-3-3σ | - Fusicoccin A | 3.61 ± 0.41 µM | ~70 | nih.gov |

| + 80 µM Fusicoccin A | 0.05 ± 0.02 µM |

Computational Approaches in Structure-Based Design of Analogs

Computational methods have become an indispensable tool in the rational design of Fusicoccin A (FC-A) analogs, aiming to enhance their potency, selectivity, and drug-like properties as stabilizers of 14-3-3 protein-protein interactions (PPIs). These in silico techniques provide valuable insights into the molecular interactions governing the formation of the ternary complex between the 14-3-3 protein, its client protein, and the fusicoccin analog, thereby guiding the synthesis of novel derivatives with improved characteristics.

Molecular dynamics (MD) simulations have been a cornerstone in this field, allowing researchers to model the dynamic behavior of the binding pocket and predict how structural modifications to the fusicoccin scaffold will affect binding affinity and stabilization. nih.gov By simulating the interactions at an atomic level, scientists can identify key hydrogen bonds and hydrophobic interactions that are crucial for the stabilizing effect. This approach has led to the rational design of semi-synthetic analogs with significantly increased potency. researchgate.net One successful strategy has been the introduction of modifications that create additional hydrogen bonds with the 14-3-3 protein, a concept validated through subsequent experimental testing. researchgate.net

Structure-based design has also been instrumental in the development of analogs with altered selectivity for different 14-3-3 client proteins. By analyzing the crystal structures of various 14-3-3/client protein/fusicoccin complexes, researchers can identify subtle differences in the binding interfaces. This knowledge allows for the design of fusicoccin derivatives with substituents that can exploit these differences, leading to analogs with preferential stabilization of specific PPIs. An example of this is the semi-synthetic derivative Fusicoccin A-THF (FC-THF), which was designed as a "mode III"-specific stabilizer, demonstrating a 20-fold stabilization of the complex between 14-3-3 and the potassium channel TASK-3. mdpi.com

A key aspect in the computational evaluation of newly designed analogs is the characterization of their binding in terms of both intrinsic affinity for the 14-3-3 protein and the cooperativity of binding within the ternary complex. Advanced techniques such as 2D fluorescence polarization (FP) titrations, combined with thermodynamic modeling, allow for the determination of the cooperativity factor (α) and the intrinsic affinity (KDII) of the stabilizer for the apo-protein. nih.gov This detailed biophysical characterization provides a more nuanced understanding of the structure-activity relationship (SAR) than traditional potency metrics alone. nih.gov

The table below presents data from a study on a library of fusicoccin analogs, showcasing how variations in their chemical structure impact their cooperativity and intrinsic affinity for the 14-3-3/TASK3 PPI. nih.gov This data highlights how computational insights can be correlated with experimental results to build robust SAR models, guiding the future design of more effective and selective 14-3-3 PPI stabilizers.

| Compound | Cooperativity Factor (α) | Intrinsic Affinity (KDII) (mM) |

|---|---|---|

| FC-A | 190 | 0.3 |

| FC-J | 200 | 0.3 |

| FC-THF | 20 | 0.01 |

| FC-NAc | 190 | 0.01 |

| FC-aglycone | >1000 | >1 |

| FC-J-aglycone | >1000 | >1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.